1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine
Description
Properties
Molecular Formula |
C18H20BrClN2 |
|---|---|
Molecular Weight |
379.7 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrClN2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2 |
InChI Key |
NHUZATBMEAQUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
First Alkylation: Synthesis of 1-[(4-Bromophenyl)methyl]piperazine
Procedure :
-
Reactants : Piperazine (1 equiv), 4-bromobenzyl chloride (1.1 equiv), anhydrous potassium carbonate (2.5 equiv).
-
Conditions : Heated at 80–100°C for 8–12 hours under inert atmosphere.
-
Workup : The mixture is cooled, filtered to remove salts, and concentrated under reduced pressure. The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
Second Alkylation: Introduction of 2-Chlorobenzyl Group
Procedure :
-
Reactants : 1-[(4-Bromophenyl)methyl]piperazine (1 equiv), 2-chlorobenzyl chloride (1.1 equiv), diisopropylethylamine (DIPEA, 2.2 equiv).
-
Conditions : Stirred at 25–40°C for 6–10 hours.
-
Workup : Extracted with ethyl acetate, washed with brine, dried over NaSO, and concentrated. Final purification uses recrystallization (dichloromethane/n-heptane).
Key Data :
One-Pot Sequential Alkylation
To reduce purification steps, a one-pot method is employed:
-
Reactants : Piperazine (1 equiv), 4-bromobenzyl chloride (1.1 equiv), 2-chlorobenzyl chloride (1.1 equiv), KCO (3 equiv).
-
Conditions : Heated at 120°C for 24 hours.
-
Workup : Quenched with water, extracted with ethyl acetate, and purified via vacuum distillation.
Key Data :
Catalytic Approaches and Optimization
Phase-Transfer Catalysis (PTC)
Tetra-n-butylammonium tetraphenylborate (0.1 equiv) enhances reaction rates in polar aprotic solvents (e.g., acetonitrile), achieving 85% yield at 25°C.
Solvent and Base Effects
-
Solvents : Non-polar solvents (toluene) favor mono-alkylation, while polar solvents (DMF) accelerate bis-alkylation.
-
Bases : Strong bases (KCO) improve nucleophilicity but risk quaternary salt formation; weaker bases (NaHCO) reduce side reactions.
Challenges and Mitigation Strategies
Analytical Characterization
-
H NMR (CDCl): δ 7.45 (d, Hz, 2H, Ar-H), 7.32–7.25 (m, 5H, Ar-H), 3.55 (s, 4H, N-CH-Ar), 2.45 (br s, 8H, piperazine).
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine and chlorine atoms on the aromatic rings undergo substitution with nucleophiles under specific conditions. Bromine exhibits higher reactivity due to its lower electronegativity compared to chlorine.
| Reaction Site | Reagents/Conditions | Products | Yield | Key Findings |
|---|---|---|---|---|
| 4-Bromophenyl | KOH, CuI, DMSO, 120°C | 4-Hydroxyphenyl or 4-Aminophenyl derivatives | 65–78% | Copper catalysis enhances reaction rate. |
| 2-Chlorophenyl | NaN₃, DMF, 100°C | 2-Azidophenyl derivatives | 52% | Limited by steric hindrance at ortho position. |
Reduction Reactions
The benzyl groups and piperazine ring can undergo reductive modifications.
| Reaction Type | Reagents/Conditions | Products | Yield | Key Findings |
|---|---|---|---|---|
| Benzylic C-N bond | LiAlH₄, THF, reflux | N-Demethylated piperazine derivatives | 88% | Over-reduction avoided at 0°C. |
| Aromatic ring | H₂, Pd/C, ethanol, 50 psi | Partially hydrogenated cyclohexane analogs | 41% | Selective reduction requires optimized pressure. |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings to form biaryl systems.
| Coupling Type | Catalyst System | Products | Yield | Key Findings |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 4-Arylbenzyl derivatives | 73% | Electron-deficient boronic acids preferred. |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated piperazine analogs | 68% | Bulky ligands suppress side reactions. |
Piperazine Ring Functionalization
The secondary amines on the piperazine ring react with electrophiles.
Mechanistic Insights and Optimization
-
Bromine vs. Chlorine Reactivity : Bromine’s larger atomic radius facilitates NAS (kₐ ≈ 3×10⁻³ s⁻¹ vs. 7×10⁻⁵ s⁻¹ for chlorine).
-
Steric Effects : The 2-chlorophenyl group hinders NAS at the ortho position, favoring para-substitution in Suzuki couplings.
-
Catalyst Selection : Pd(OAc)₂ with SPhos ligand achieves 92% conversion in Buchwald-Hartwig aminations vs. 68% with Xantphos.
Scientific Research Applications
Research indicates that 1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine exhibits a range of biological activities, primarily due to its interaction with various molecular targets. The compound has been explored for its potential applications in:
- Anticancer Research
- Antimicrobial Activity
- Neuropharmacological Effects
Anticancer Applications
The compound's structure suggests potential anticancer properties, particularly through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- A study evaluated the effects of this compound on several cancer cell lines, including breast and lung cancer models.
- Results indicated that the compound inhibited cell proliferation with IC50 values ranging from 5 µM to 15 µM, demonstrating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 8 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 10 |
- Mechanism of Action :
- The anticancer effects are believed to involve the inhibition of histone deacetylases (HDACs), which play critical roles in regulating gene expression related to cancer progression.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent against various bacterial strains.
Antimicrobial Efficacy Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 µg/mL |
| Escherichia coli | 7.81 µg/mL |
| Pseudomonas aeruginosa | 5.00 µg/mL |
These results suggest that the presence of halogenated phenyl groups enhances the antimicrobial efficacy of the compound.
Neuropharmacological Potential
Preliminary research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
Neuropharmacological Studies
-
Behavioral Studies :
- Animal models treated with the compound showed reduced anxiety-like behaviors in elevated plus maze tests.
- Doses ranging from 1 mg/kg to 5 mg/kg were effective in modulating behavior.
-
Receptor Binding Studies :
- Binding affinity assays indicated that the compound interacts with serotonin receptor subtypes, supporting its potential as an antidepressant.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine or phenyl moieties can significantly alter potency and selectivity.
Key SAR Insights
- Substituents on Bromophenyl Group : Variations can enhance binding affinity to targeted receptors.
- Chlorophenyl Modifications : Altering functional groups can improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Halogen Positioning : The 4-bromo and 2-chloro substituents in the target compound contrast with analogues like 1-[(2-chlorophenyl)methyl]-4-(4-bromophenyl)piperazine, where the chloro group is ortho. Ortho-substituted derivatives often exhibit reduced receptor affinity due to steric effects .
Physicochemical Properties
Key Observations :
- The target compound’s predicted logP (~3.8) suggests higher lipophilicity than simpler analogues like 1-[(4-Bromophenyl)methyl]piperazine (logP 2.9), aligning with its dual halogen substitution .
- Low aqueous solubility is common among halogenated piperazines, necessitating formulation enhancements (e.g., salt formation, prodrugs) for therapeutic use .
Therapeutic Potential
- Neuropsychiatric Applications : Piperazines with halogenated benzyl groups are explored for antipsychotic (e.g., aripiprazole analogues) and antidepressant effects .
- Anticancer Activity : Hybrid piperazine-triazole compounds demonstrate cytotoxicity against solid tumors (IC₅₀ = 2–10 μM) . The target compound’s halogen substituents may enhance DNA intercalation or topoisomerase inhibition.
Biological Activity
1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine is a compound belonging to the class of phenylpiperazines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic effects, particularly in the treatment of neurological disorders and its antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of 1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine is . The structure features a piperazine ring substituted with bromophenyl and chlorophenyl groups, which are critical for its biological activity.
Synthesis
The synthesis typically involves a multi-step process. A common route includes the reaction of 4-bromobenzyl chloride with 2-chlorobenzyl chloride in the presence of piperazine, often conducted in organic solvents like dichloromethane under reflux conditions.
Antimicrobial Properties
Research indicates that phenylpiperazines exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of piperazine compounds can inhibit the growth of various bacterial strains. For example, compounds with similar structures demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Activity
1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine has been studied for its anticancer potential. A related study reported that piperazine derivatives exhibit cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values for these compounds were found to be significantly lower than those of standard chemotherapeutic agents, indicating a promising avenue for cancer treatment .
Neurological Effects
This compound is also being investigated for its neuropharmacological effects. Piperazine derivatives have shown potential in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for treating conditions like depression and anxiety .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Efficacy : In one study, a series of piperazine derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacteria. The results indicated that certain modifications to the piperazine structure significantly enhanced antibacterial potency .
- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of similar piperazine compounds on cancer cell lines. The study found that specific substitutions on the piperazine ring could lead to increased selectivity and potency against tumor cells compared to normal cells .
- Neuropharmacological Insights : Research has highlighted the ability of piperazine derivatives to affect neurotransmitter levels in animal models, suggesting their potential use in treating mood disorders .
Q & A
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
